(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the heptyl group: The heptyl group can be introduced via alkylation using heptyl halides in the presence of a base such as potassium carbonate.
Introduction of the styryl group: The styryl group can be introduced through a Heck reaction, where the benzimidazole derivative is reacted with styrene in the presence of a palladium catalyst.
Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl or styryl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with new alkyl or aryl groups.
Scientific Research Applications
(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its benzimidazole core.
Medicine: Explored for its potential as an anticancer agent, as benzimidazole derivatives have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
1-heptyl-2-phenyl-1H-benzo[d]imidazole hydrochloride: Similar structure but with a phenyl group instead of a styryl group.
1-heptyl-2-vinyl-1H-benzo[d]imidazole hydrochloride: Similar structure but with a vinyl group instead of a styryl group.
1-heptyl-2-ethyl-1H-benzo[d]imidazole hydrochloride: Similar structure but with an ethyl group instead of a styryl group.
Uniqueness
(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the heptyl and styryl groups, which can impart distinct chemical and biological properties. The styryl group, in particular, can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-heptyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2.ClH/c1-2-3-4-5-11-18-24-21-15-10-9-14-20(21)23-22(24)17-16-19-12-7-6-8-13-19;/h6-10,12-17H,2-5,11,18H2,1H3;1H/b17-16+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGHXDJCRRFSCH-CMBBICFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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